1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,3-difluoro-2-propenyl)-

Description

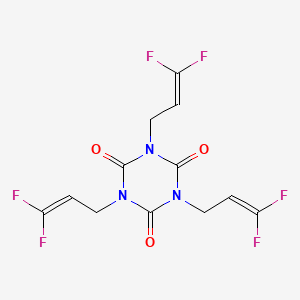

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives are a class of heterocyclic compounds characterized by a triazine core substituted with three functional groups. The target compound, 1,3,5-tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, features three fluorinated allyl (3,3-difluoro-2-propenyl) substituents.

Properties

CAS No. |

71113-20-7 |

|---|---|

Molecular Formula |

C12H9F6N3O3 |

Molecular Weight |

357.21 g/mol |

IUPAC Name |

1,3,5-tris(3,3-difluoroprop-2-enyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C12H9F6N3O3/c13-7(14)1-4-19-10(22)20(5-2-8(15)16)12(24)21(11(19)23)6-3-9(17)18/h1-3H,4-6H2 |

InChI Key |

NVNLYDHRKLFDMW-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(F)F)N1C(=O)N(C(=O)N(C1=O)CC=C(F)F)CC=C(F)F |

Origin of Product |

United States |

Biological Activity

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, commonly referred to as triallyl isocyanurate (TAIC), is a compound with significant applications in various fields including polymer chemistry and materials science. Its biological activity has garnered attention due to its potential implications in biomedical applications and environmental safety.

- Molecular Formula : C₁₂H₁₅N₃O₃

- Molecular Weight : 249.27 g/mol

- CAS Number : 1025-15-6

- IUPAC Name : 1,3,5-Tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

Biological Activity Overview

The biological activity of TAIC can be categorized into several key areas:

Antimicrobial Activity

Research indicates that TAIC exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity

TAIC has been evaluated for cytotoxic effects on human cell lines. In vitro studies revealed that at certain concentrations, TAIC induces apoptosis in cancer cell lines while showing lower toxicity towards normal cells. This selective cytotoxicity suggests potential for therapeutic applications in oncology.

Polymerization and Crosslinking

TAIC is widely used as a crosslinking agent in polymer synthesis. Its ability to enhance the mechanical properties of polymers makes it valuable in creating materials for medical devices and drug delivery systems. Research has shown that incorporating TAIC into polymer matrices improves their stability and biocompatibility.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of TAIC against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts with an MIC (Minimum Inhibitory Concentration) of 0.5 mg/mL for both strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that TAIC induced apoptosis at concentrations above 100 µM with minimal effects on normal fibroblast cells.

| Cell Line | IC50 (µM) | Viability (%) at IC50 |

|---|---|---|

| HeLa | 120 | 45 |

| MCF-7 | 150 | 40 |

| Normal Fibroblasts | >200 | 85 |

Safety and Toxicology

TAIC is classified as harmful if swallowed or if it comes into contact with skin. The LD50 values indicate moderate toxicity with an oral LD50 of approximately 700 mg/kg in rats and a dermal LD50 of about 2480 mg/kg . Proper handling procedures must be followed to minimize exposure risks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazine trione core allows diverse functionalization. Key analogs include:

*Estimated based on substituent mass.

Key Observations:

- Fluorinated substituents (target compound) likely increase thermal and chemical resistance compared to non-fluorinated analogs like triallyl or tripropyl derivatives. Fluorine’s electronegativity may also reduce flammability .

- Allyl groups (e.g., triallyl isocyanurate) enable radical polymerization, as seen in copolymerization with divinylbenzene for porous polymers .

- Epoxy-functionalized derivatives (e.g., TGIC) are critical in crosslinking coatings and composites .

Thermal and Physical Properties

- Thermal Stability: Triallyl isocyanurate (non-fluorinated): Used in encapsulation layers (e.g., PBTPA polymers) with thermal stability up to 143°C (steam pressure: 3.5 hPa) . TGIC derivatives: Exhibit high thermal resistance due to epoxy crosslinking, but fluorinated analogs may surpass this due to C-F bond strength . Trimethyl derivative (1,3,5-trimethyl-): ΔfH°solid = -678.70 ± 1.00 kJ/mol, indicating exothermic stability .

Phase Behavior :

- Fluorinated substituents may lower solubility in polar solvents compared to hydroxyl- or epoxy-substituted analogs (e.g., 1,3,5-tris(2-hydroxyethyl)isocyanurate) .

Preparation Methods

Alkylation of 1,3,5-Triazine-2,4,6-trione

The core compound, 1,3,5-triazine-2,4,6-trione, possesses three nitrogen atoms capable of nucleophilic substitution. To introduce the 3,3-difluoro-2-propenyl groups, an alkylating agent such as 3,3-difluoro-2-propenyl bromide or chloride is reacted with the triazine under controlled conditions.

- Reagents: 1,3,5-triazine-2,4,6-trione, 3,3-difluoro-2-propenyl halide, base (e.g., potassium carbonate or sodium hydride)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.

- Conditions: The reaction is typically carried out at moderate temperatures (50–80 °C) under inert atmosphere to prevent side reactions.

- Workup: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification via recrystallization or chromatography.

Alternative Synthetic Routes

According to patent literature and synthetic studies, alternative methods involve preparing 1,3-disubstituted intermediates first, followed by a third alkylation step to afford the trisubstituted product. This stepwise alkylation allows better control over substitution patterns and yields.

Use of Combinatorial Chemistry Approaches

Modern synthetic strategies also include combinatorial library synthesis techniques where diverse substituents can be introduced systematically. This approach is useful for generating analogs of the target compound for biological screening or materials testing.

Reaction Parameters and Optimization

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Used to deprotonate nitrogen atoms for nucleophilic attack |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance alkylation efficiency |

| Temperature | 50–80 °C | Elevated temperatures increase reaction rate but require control to avoid decomposition |

| Reaction Time | 6–24 hours | Depends on reagent reactivity and scale |

| Molar Ratio (Alkylating agent:triazine) | 3:1 or slight excess | Ensures complete substitution on all three nitrogen atoms |

Yields and Purity

- Reported yields for trisubstituted 1,3,5-triazine-2,4,6-trione derivatives typically range from 70% to over 90%, depending on reaction conditions and purification methods.

- Purity is often confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6-trione, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where triazine-trione reacts with 3,3-difluoro-2-propenyl halides. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (3:1 allyl halide to triazine core). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Evidence from analogous triallyl derivatives (e.g., CAS 1025-15-6) shows yields of ≥98% under GC monitoring, but fluorinated substituents may require inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹. Reference data from the COBLENTZ Society (C12H15N3O3 derivative) confirms these bands .

- ¹H/¹³C NMR : In CDCl₃, the triazine ring protons appear as singlets (δ 3.8–4.2 ppm), while fluorinated propenyl groups show coupling patterns (e.g., J = 15–20 Hz for geminal F atoms). ¹⁹F NMR can resolve CF₂ groups (δ -110 to -120 ppm) .

Q. What analytical methods are recommended for assessing purity and stability during storage?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Stability studies under thermal stress (40–60°C) and humidity (40–80% RH) should track degradation via mass loss or by-product formation. Stabilizers like BHT (0.1% w/w) may extend shelf life, as seen in triallyl analogs .

Advanced Research Questions

Q. How do conflicting thermochemical data (e.g., ΔrH° values) for triazine derivatives inform reaction mechanism hypotheses?

- Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = -51.8 vs. +80.8 kJ/mol for triphenyl analogs) suggest competing pathways (e.g., trimerization vs. decomposition). Computational modeling (DFT/B3LYP) can identify transition states, while calorimetry under controlled conditions (e.g., diglyme solvent) validates theoretical predictions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Batch inconsistencies may arise from residual catalysts (e.g., K₂CO₃) or solvent traces. Employ ICP-MS for metal analysis and HS-GC for volatile residues. For fluorinated derivatives, XPS can detect surface fluorine content, while TGA-MS monitors thermal decomposition pathways .

Q. How can computational frameworks predict the reactivity of this compound in polymer crosslinking applications?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or GROMACS) model crosslinking efficiency by analyzing bond dissociation energies (BDEs) of C-F and C-N bonds. Compare with experimental DSC data (e.g., Tg shifts in polymer matrices) to validate predictions. Theoretical studies on analogous s-triazines highlight the role of electron-withdrawing fluorinated groups in enhancing thermal stability .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of fluorinated groups.

- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.

- Theoretical Links : Align experimental findings with conceptual frameworks like frontier molecular orbital (FMO) theory to explain reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.